molecular formula C16H25FN2O2S B11112786 1-(2-Ethylbutyl)-4-[(2-fluorophenyl)sulfonyl]piperazine

1-(2-Ethylbutyl)-4-[(2-fluorophenyl)sulfonyl]piperazine

Cat. No.: B11112786
M. Wt: 328.4 g/mol
InChI Key: JLXDJGWFUSVGSJ-UHFFFAOYSA-N
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Description

1-(2-ETHYLBUTYL)-4-(2-FLUOROBENZENESULFONYL)PIPERAZINE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, which include an ethylbutyl group, a fluorobenzenesulfonyl group, and a piperazine ring

Preparation Methods

The synthesis of 1-(2-ETHYLBUTYL)-4-(2-FLUOROBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

    Introduction of the Ethylbutyl Group: The ethylbutyl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the Fluorobenzenesulfonyl Group: The final step involves the sulfonylation of the piperazine ring with 2-fluorobenzenesulfonyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-ETHYLBUTYL)-4-(2-FLUOROBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, where nucleophiles replace the fluorine atom under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions include sulfone, amine, and substituted benzene derivatives.

Scientific Research Applications

1-(2-ETHYLBUTYL)-4-(2-FLUOROBENZENESULFONYL)PIPERAZINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(2-ETHYLBUTYL)-4-(2-FLUOROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The fluorobenzenesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to biological targets, leading to various pharmacological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(2-ETHYLBUTYL)-4-(2-FLUOROBENZENESULFONYL)PIPERAZINE can be compared with other similar compounds, such as:

    1-(2-ETHYLBUTYL)-4-(2-CHLOROBENZENESULFONYL)PIPERAZINE: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    1-(2-ETHYLBUTYL)-4-(2-METHYLBENZENESULFONYL)PIPERAZINE: The presence of a methyl group instead of a fluorine atom can lead to differences in chemical properties and applications.

    1-(2-ETHYLBUTYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE: The nitro group introduces additional reactivity and potential biological effects.

The uniqueness of 1-(2-ETHYLBUTYL)-4-(2-FLUOROBENZENESULFONYL)PIPERAZINE lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H25FN2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

1-(2-ethylbutyl)-4-(2-fluorophenyl)sulfonylpiperazine

InChI

InChI=1S/C16H25FN2O2S/c1-3-14(4-2)13-18-9-11-19(12-10-18)22(20,21)16-8-6-5-7-15(16)17/h5-8,14H,3-4,9-13H2,1-2H3

InChI Key

JLXDJGWFUSVGSJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

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